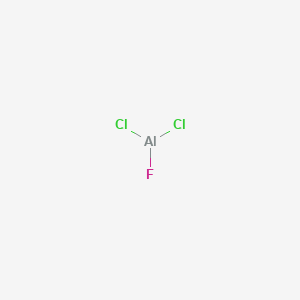
2-chloro-N-pyridin-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-pyridin-2-ylbenzamide, also known as 2-CPB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a benzamide derivative that has shown promise in a variety of areas, including neuroscience, cancer research, and drug development. In
作用机制
The mechanism of action of 2-chloro-N-pyridin-2-ylbenzamide varies depending on the specific application. In the case of its action as a positive allosteric modulator of mGluR5, this compound binds to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the activity of the receptor, leading to downstream effects on neuronal signaling.
In the case of its anticancer properties, this compound has been shown to induce cell cycle arrest and apoptosis through a variety of mechanisms, including the activation of caspases and the inhibition of cell survival pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also dependent on the specific application. In the case of its action as a positive allosteric modulator of mGluR5, this compound has been shown to enhance synaptic plasticity and improve learning and memory in animal models. It has also been investigated as a potential treatment for several neurological disorders, including schizophrenia and fragile X syndrome.
In the case of its anticancer properties, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been investigated as a potential treatment for tuberculosis, as it has been shown to inhibit the growth of Mycobacterium tuberculosis.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-pyridin-2-ylbenzamide in lab experiments is its well-established synthesis method and availability. It has also been extensively studied in the literature, making it a reliable compound for use in scientific research.
However, one of the limitations of using this compound is its potential toxicity. While it has been shown to be relatively safe in animal models, further studies are needed to determine its safety profile in humans. Additionally, the specific mechanisms of action of this compound in different applications are still not fully understood, which may limit its potential use in certain research areas.
未来方向
There are several future directions for research involving 2-chloro-N-pyridin-2-ylbenzamide. One area of potential research is in the development of novel drugs for the treatment of neurological disorders, such as schizophrenia and fragile X syndrome. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its potential use as a therapeutic agent. Finally, this compound could be further investigated as a potential treatment for tuberculosis, as it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis.
合成方法
The synthesis of 2-chloro-N-pyridin-2-ylbenzamide involves the reaction of 2-chloronicotinic acid with benzoyl chloride in the presence of a base. This results in the formation of this compound, which can be purified using various methods such as recrystallization or column chromatography. The synthesis of this compound has been well-established in the literature, and the compound is readily available for research purposes.
科学研究应用
2-chloro-N-pyridin-2-ylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in the pathophysiology of several neurological disorders, including schizophrenia and fragile X syndrome.
In addition to its potential applications in neuroscience, this compound has also been studied for its anticancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer and melanoma, by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been investigated as a potential drug candidate for the treatment of tuberculosis, as it has been shown to inhibit the growth of Mycobacterium tuberculosis.
属性
CAS 编号 |
54979-78-1 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC 名称 |
2-chloro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H9ClN2O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,16) |
InChI 键 |
MCECBHOZVSWERU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)Cl |
其他 CAS 编号 |
54979-78-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



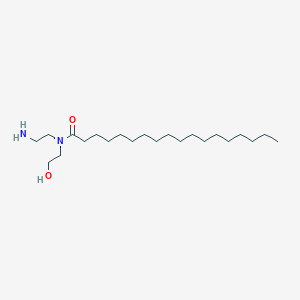
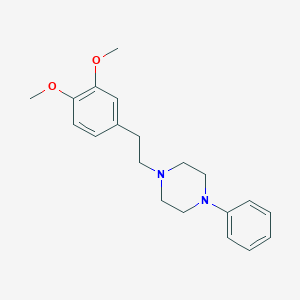
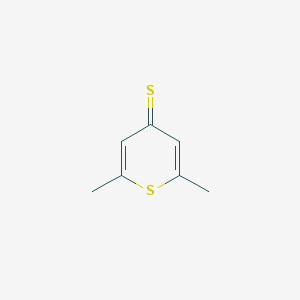
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
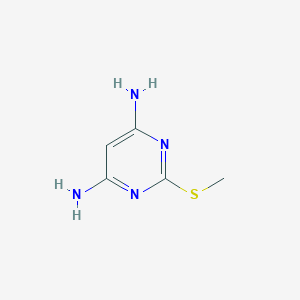

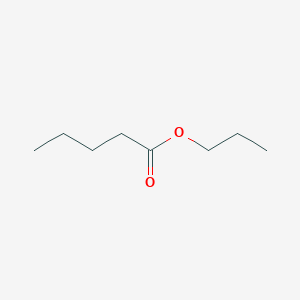
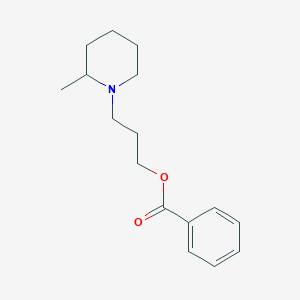

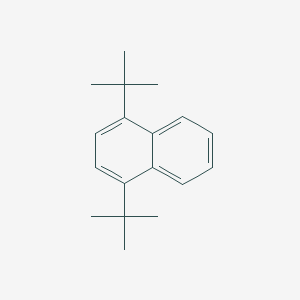

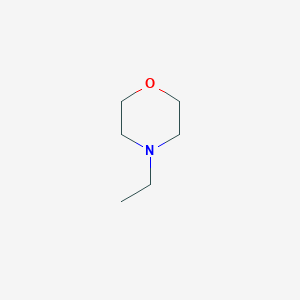
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
